molecular formula C18H15N3OS B5966159 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-methylphenyl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-methylphenyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No. B5966159
M. Wt: 321.4 g/mol
InChI Key: WXICHYDOOYGRFQ-UHFFFAOYSA-N
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Description

5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-methylphenyl)-1,2-dihydro-3H-pyrrol-3-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzothiazole derivatives and has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties.

Mechanism of Action

The mechanism of action of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-methylphenyl)-1,2-dihydro-3H-pyrrol-3-one is not fully understood. However, studies have suggested that it may act by inhibiting the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-methylphenyl)-1,2-dihydro-3H-pyrrol-3-one can reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. This suggests that it may have potential as an anti-oxidant agent.

Advantages and Limitations for Lab Experiments

5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-methylphenyl)-1,2-dihydro-3H-pyrrol-3-one has several advantages for lab experiments. It is easy to synthesize and purify, and its anti-inflammatory and anti-oxidant properties make it a potential candidate for the treatment of various diseases. However, its mechanism of action is not fully understood, and further studies are needed to elucidate its therapeutic potential.

Future Directions

There are several future directions for the study of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-methylphenyl)-1,2-dihydro-3H-pyrrol-3-one. One potential direction is to investigate its potential as an anti-tumor agent. Studies have shown that it can inhibit the growth of cancer cells, and further research is needed to determine its mechanism of action and potential as a cancer treatment. Another direction is to investigate its potential as an anti-inflammatory agent for the treatment of other inflammatory diseases such as multiple sclerosis and Crohn's disease. Additionally, studies could focus on the development of analogs of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-methylphenyl)-1,2-dihydro-3H-pyrrol-3-one with improved therapeutic properties.

Synthesis Methods

The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-methylphenyl)-1,2-dihydro-3H-pyrrol-3-one involves the reaction of 2-aminothiophenol and 3-methylacetophenone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction mixture is then subjected to reflux in ethanol, and the resulting product is purified using column chromatography.

Scientific Research Applications

5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-methylphenyl)-1,2-dihydro-3H-pyrrol-3-one has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, and studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-5-imino-1-(3-methylphenyl)-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-11-5-4-6-12(9-11)21-10-14(22)16(17(21)19)18-20-13-7-2-3-8-15(13)23-18/h2-9,19,22H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXICHYDOOYGRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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